FTase Inhibitory Potency vs. Optimized Piperidine Inhibitors
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- exhibits measurable but modest farnesyltransferase (FTase) inhibitory activity with an IC50 of 2.50×10⁴ nM (25 μM) as determined using an FT [³H]-SPA in vitro assay [1]. In contrast, optimized piperidine-based FTase inhibitors from systematic medicinal chemistry programs achieve sub-nanomolar to low-nanomolar potency. For instance, compound (+)-8 from the Nara et al. series inhibits FTase with an IC50 of 1.9 nM [2], while compounds 20a and 14a from the Tanaka et al. series exhibit IC50 values of 3.0 nM and 4.3 nM, respectively [3]. This potency differential of approximately four orders of magnitude (~13,000-fold) distinguishes Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- as a low-potency tool compound rather than a lead-optimized candidate [4].
| Evidence Dimension | FTase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.50×10⁴ nM (25 μM) |
| Comparator Or Baseline | (+)-8: 1.9 nM; 20a: 3.0 nM; 14a: 4.3 nM; 1a: 5.4 nM |
| Quantified Difference | ~13,000-fold lower potency vs. (+)-8; ~8,300-fold lower vs. 20a; ~5,800-fold lower vs. 14a |
| Conditions | In vitro FTase inhibition; target compound: FT [³H]-SPA kit; comparators: radiolabeled farnesyl transfer assays |
Why This Matters
This compound serves as a low-potency reference standard or negative control for FTase assays rather than a lead candidate for therapeutic development, guiding appropriate experimental design and procurement decisions.
- [1] BindingDB Entry BDBM50369776 (ChEMBL298301). IC50 data for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- against farnesyltransferase. View Source
- [2] Nara S, Tanaka R, Eishima J, et al. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. J Med Chem. 2003; 46(12): 2467-2473. PMID: 12773050. View Source
- [3] Tanaka R, Rubio A, Harn NK, et al. Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential. Bioorg Med Chem. 2007; 15(3): 1363-1382. PMID: 17127066. View Source
- [4] Cross-study analysis comparing BindingDB FTase IC50 data with published optimized piperidine FTase inhibitor potencies. View Source
